Fluoruro de 4-(2-aminoetil)bencenosulfonilo clorhidrato

Descripción general

Descripción

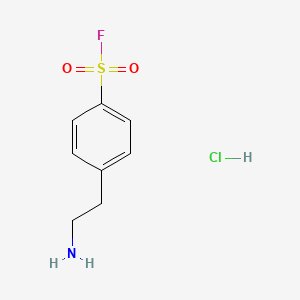

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as AEBSF, is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

Molecular Structure Analysis

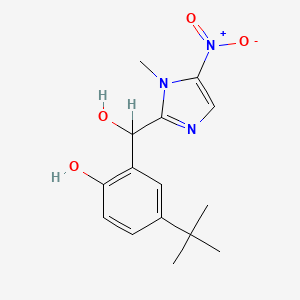

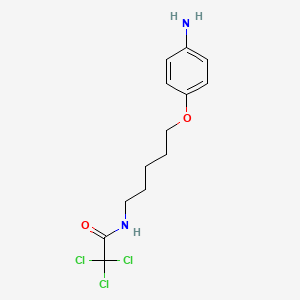

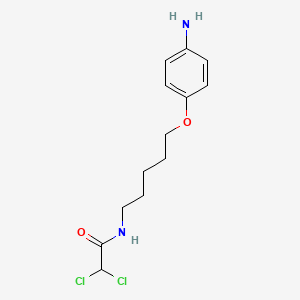

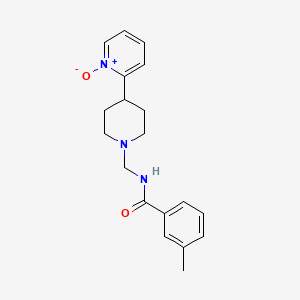

The molecular formula of AEBSF is C8H10FNO2S·HCl . This indicates that it contains eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, one sulfur atom, and one chloride atom.Chemical Reactions Analysis

AEBSF is an irreversible serine protease inhibitor . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin . The inhibition constants are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .Physical And Chemical Properties Analysis

AEBSF is a powder with a melting point of 183-191 °C . It is soluble in water up to 50 mg/mL and is stable for up to six months if stored refrigerated at a pH of less than 7 .Aplicaciones Científicas De Investigación

Inhibición de Proteasas en la Investigación Bioquímica

AEBSF HCl se utiliza ampliamente como un inhibidor de proteasas en la investigación bioquímica. Es particularmente eficaz para prevenir la degradación de proteínas sensibles durante los procesos de lisis celular y extracción de proteínas . Al inhibir las proteasas de serina, AEBSF HCl garantiza la estabilidad de las muestras de proteínas, lo cual es crucial para análisis posteriores como Western blotting o espectrometría de masas.

Función en la Purificación de Proteínas

En el campo de la purificación de proteínas, AEBSF HCl sirve como un agente protector para prevenir la degradación proteolítica. Esta aplicación es vital para mantener la integridad de las proteínas durante los pasos de purificación, que a menudo involucran cromatografía en columna y otras técnicas de separación .

Inhibición de la Actividad de Coagulación del Fibrinógeno

AEBSF HCl se ha utilizado para estudiar la inhibición de las proteinasas de serina de veneno de serpiente (SVSP). Estas enzimas son conocidas por afectar la actividad de coagulación del fibrinógeno, y AEBSF HCl ayuda a comprender su mecanismo de acción al inhibir selectivamente estas proteasas .

Aplicaciones de Investigación Médica

En la investigación médica, AEBSF HCl se utiliza para inhibir enzimas que desempeñan un papel en los procesos de la enfermedad. Por ejemplo, se ha aplicado para prevenir la degradación de la ghrelin acilada, una hormona involucrada en la regulación del apetito, lo que ayuda en los estudios de obesidad y metabolismo .

Estudios del Mecanismo Enzimático

AEBSF HCl es fundamental para estudiar los mecanismos de las proteasas de serina. Al unirse irreversiblemente al sitio activo de estas enzimas, los investigadores pueden investigar su especificidad de sustrato y sus mecanismos catalíticos, lo cual es esencial para el diseño y desarrollo de fármacos .

Aplicación en Cultivo Celular

En el cultivo celular, AEBSF HCl se utiliza para inhibir las proteasas que pueden liberarse durante el crecimiento y la división celular. Esto asegura que las células cultivadas permanezcan saludables y que las proteínas que expresan no se degraden, lo cual es importante para producir productos biológicos de alta calidad .

Uso en la Investigación de la Apoptosis

Se ha informado que AEBSF HCl inhibe las características de la apoptosis inducida por TNF-α en células de adenocarcinoma gástrico humano. Esta aplicación es significativa para la investigación del cáncer, donde la comprensión de las vías de muerte celular puede conducir al desarrollo de nuevas estrategias terapéuticas .

Aplicaciones Veterinarias

En medicina veterinaria, se ha descubierto que AEBSF HCl extiende la vida útil de los ratones con toxoplasmosis aguda. Esto sugiere un posible papel de AEBSF HCl en el tratamiento de infecciones parasitarias en animales, lo que podría tener implicaciones para la salud animal y las enfermedades zoonóticas .

Safety and Hazards

Direcciones Futuras

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP) . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

Mecanismo De Acción

Target of Action

AEBSF HCl is a broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . These enzymes play crucial roles in various biological processes, such as digestion, blood clotting, and immune response.

Mode of Action

AEBSF HCl acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues, leading to the inhibition of these enzymes . The inhibition constants of AEBSF HCl are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .

Biochemical Pathways

By inhibiting serine proteases, AEBSF HCl can affect multiple biochemical pathways. For instance, it can inhibit the lysis of leukemic cells by human macrophages without inhibiting the secretion of TNF-α and IL-1β . It also inhibits the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines .

Result of Action

The inhibition of serine proteases by AEBSF HCl can lead to various molecular and cellular effects. For example, it has been reported to prolong the lifespan of mice with acute toxoplasmosis . It also inhibits all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

AEBSF HCl is stable in water for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH.

Propiedades

IUPAC Name |

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDABNWSWOHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184830 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30827-99-7 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefabloc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefabloc SC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A1: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride acts as a potent, irreversible inhibitor of serine proteases. [, , , , , , , , , , , ] It forms a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. [, ]

Q2: How does inhibition of serine proteases by 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect cellular processes?

A2: The downstream effects depend on the specific serine protease targeted. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has been shown to:

- Block maturation of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) peptide secretion: This is relevant to Alzheimer's disease research. []

- Inhibit mineral crystal nucleation in bone formation: This is linked to the role of SKI-1, a serine protease involved in mineralization. [, ]

- Disrupt airway epithelial barrier function induced by house dust mites: This implicates a PAR2/TLR4/PGC-1α-dependent pathway in asthma. []

- Impair the ability of Sarcocystis neurona merozoites to invade and divide in host cells: This suggests a role for serine proteases in parasite infection. []

Q3: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect other protease classes?

A3: While primarily a serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride can impact other proteases depending on the context:

- Cysteine proteases: In some cases, it showed no effect on cysteine proteases [, ], but in others, it demonstrated some inhibitory activity. [, ]

- Aspartic proteases: Generally, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride doesn't significantly inhibit aspartic proteases. [, , ]

- Metalloproteases: Limited or no inhibitory effect on metalloproteases has been reported. [, , ]

Q4: What is the molecular formula and weight of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A4: The molecular formula is C8H11FN2O2S • HCl, and the molecular weight is 254.71 g/mol.

Q5: Is there any spectroscopic data available for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A5: While specific spectroscopic data (NMR, IR) is not extensively detailed within the provided research, FTIR analysis has been used to confirm the covalent bonding of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride to vascular prosthesis surfaces during modification. []

Q6: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride have any catalytic properties?

A6: No, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is not a catalyst. It is an inhibitor, meaning it slows down or stops a chemical reaction. It specifically inhibits serine proteases by binding to their active site and preventing them from acting on their substrates.

Q7: What are some research applications of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A7: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is a valuable tool in various research areas:

- Alzheimer's disease: Studying Aβ peptide production and APP processing. []

- Bone formation: Investigating the role of SKI-1 in mineralization and bone-related gene expression. [, ]

- Asthma: Elucidating the pathways of airway inflammation and barrier dysfunction. []

- Parasitology: Understanding the role of serine proteases in parasite host cell invasion. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)